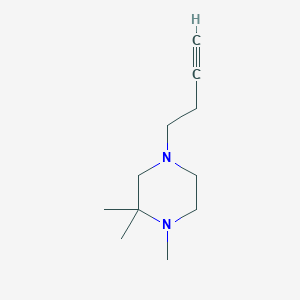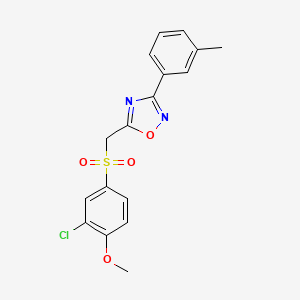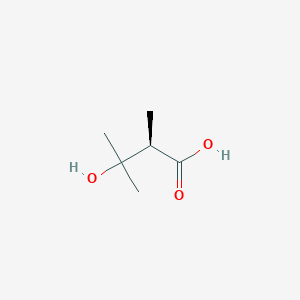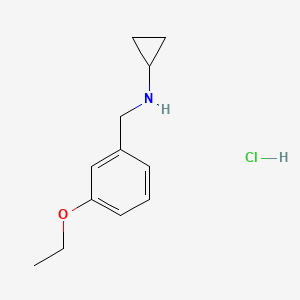![molecular formula C18H19N3O6S2 B2429939 3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950316-86-6](/img/structure/B2429939.png)
3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazines are a class of organic compounds that contain a ring structure composed of three carbon atoms, two nitrogen atoms, and one sulfur atom . They are known for their biological, therapeutic, and medicinal properties . The compound you mentioned seems to be a derivative of this class, with additional functional groups attached to the ring structure.
Molecular Structure Analysis
The molecular structure of thiadiazines and their derivatives can be complex due to the presence of multiple functional groups . The specific molecular structure of “3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” would require more detailed analysis.Chemical Reactions Analysis
Thiadiazines can undergo a variety of chemical reactions. For instance, they can react with orthoformates to form a benzopyrano ring system . The specific chemical reactions that “3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” can undergo are not specified in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activities
Benzothiadiazinyl hydrazinecarboxamides and anilinotriadiazinethiadiazine diones, structurally related to the given compound, have been synthesized and tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Compounds exhibited moderate to good inhibitory activity, with some showing potential through inhibition of tubulin polymerization, highlighting their significance in cancer research (Kamal et al., 2011).
Heterocyclization Methods
Research on heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines has led to the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides. This method provides a novel approach to producing derivatives of the benzothiadiazine class, potentially expanding the utility and application scope of these compounds in various scientific studies (Shalimov et al., 2016).
Novel Scaffold Preparation
Solvent-dependent Baylis–Hillman reactions have been developed for the preparation of novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds, involving derivatives of 3-(methoxy(phenyl)methyl)-1-methyl-1H-benzo-[c][1,2]thiazine 2,2-dioxides. These reactions provide new pathways for creating complex molecules that could be of interest in the development of new drugs or materials (Ghandi et al., 2014).
Imaging Agents for Alzheimer's Disease
A carbon-11-labeled AMPAR allosteric modulator based on the benzothiadiazine structure has been synthesized for potential use as a PET radioligand in imaging Alzheimer's disease. This highlights the versatility of benzothiadiazine derivatives in developing diagnostic tools for neurological conditions (Miao et al., 2019).
Direcciones Futuras
Thiadiazines and their derivatives have attracted significant research interest due to their biological activity . Future research could focus on exploring the properties of “3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and potential applications in medicine or other fields.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-26-14-4-2-3-13(11-14)18-19-16-6-5-15(12-17(16)28(22,23)20-18)29(24,25)21-7-9-27-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIPEBRTNTUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)



![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)